Tanshinone Iia

Description

Properties

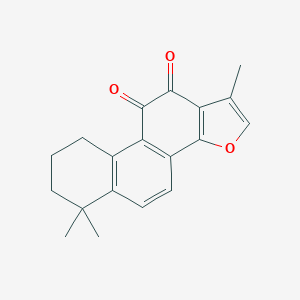

IUPAC Name |

1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXITZLLTYIPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205352 | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5 mg/mL methanol | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red powder | |

CAS No. |

568-72-9 | |

| Record name | Tanshinone IIA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshinone II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,6-Trimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TANSHINONE IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GPC9FQG6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tanshinone II | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tanshinone IIA: A Deep Dive into its Anticancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Tanshinone IIA (Tan-IIA), a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with potent anticancer activities. Traditionally used in Chinese medicine for cardiovascular ailments, its multifaceted effects on cancer cells have garnered significant attention in the scientific community. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanisms of Action

This compound exerts its anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis and metastasis. These effects are mediated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a wide range of cancer cell types. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in Tan-IIA-induced apoptosis is the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][2]

The regulation of apoptosis by Tan-IIA also involves the modulation of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M or S phase.[5][6][7] This arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[3]

Inhibition of Angiogenesis

Tumor growth and metastasis are heavily dependent on angiogenesis, the formation of new blood vessels. This compound has been shown to possess anti-angiogenic properties by inhibiting key signaling pathways involved in this process, such as the VEGF/VEGFR2 pathway.[5][6]

Anti-Metastatic Effects

The metastatic spread of cancer is a major cause of mortality. This compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. This is achieved, in part, by modulating the expression of proteins involved in cell adhesion and the degradation of the extracellular matrix.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies, providing a comparative overview of the efficacy of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| 786-O | Renal Cell Carcinoma | ~6.8 | 24 |

| A549 | Non-Small Cell Lung Cancer | 17.9 | Not Specified |

| MCF-7 | Breast Cancer | 3.3 | Not Specified |

| MDA-MB-231 | Breast Cancer | 6.5 | Not Specified |

| SNU-638 | Gastric Cancer | Not Specified | Not Specified |

| MKN1 | Gastric Cancer | Not Specified | Not Specified |

| HGC27 | Gastric Cancer | Not Specified | Not Specified |

| C6 | Glioma | Not Specified | Not Specified |

| OUMS23 | Colorectal Cancer | Not Specified | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration (µg/mL) | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| 786-O | 0 | 24 | - | 10.0 | - |

| 2 | 24 | - | 11.5 | - | |

| 4 | 24 | - | 20.4 | - | |

| 8 | 24 | - | 23.3 | - | |

| A549 | 31 µmol/L | 48 | - | Increased | - |

Table 3: Apoptosis Rates Induced by this compound

| Cell Line | Concentration (µg/mL) | Treatment Time (h) | Apoptosis Rate (%) |

| EC-1 | 0.6 | 48 | Increased |

| 1.3 | 48 | Increased | |

| ECa-109 | 0.6 | 48 | Increased |

| 1.3 | 48 | Increased |

Signaling Pathways Modulated by this compound

This compound's anticancer effects are orchestrated through its influence on several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit this pathway by downregulating the phosphorylation of key components like Akt and mTOR, thereby promoting apoptosis and inhibiting cell proliferation.[8][9][10][11][12][13]

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell proliferation and survival. This compound has been reported to modulate this pathway, often leading to the induction of apoptosis.[13][14][15][16]

This compound can modulate the MAPK/ERK signaling cascade.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit the activation of STAT3, leading to the downregulation of its target genes and subsequent induction of apoptosis.[1][17][18][19][20]

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[21][22][23][24]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for apoptosis analysis by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[25][26][27]

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Detailed Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of PI.

Wound Healing Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Workflow for the wound healing (scratch) assay.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and then add fresh medium containing different concentrations of this compound.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 12, 24 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points and calculate the rate of wound closure to assess cell migration.[28][29][30]

Conclusion

This compound is a promising natural anticancer agent with a well-documented ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3, makes it an attractive candidate for further preclinical and clinical investigation. The standardized protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this remarkable compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. This compound: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antitumor effect of this compound on anti-proliferation and decreasing VEGF/VEGFR2 expression on the human non-small cell lung cancer A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces ferroptosis in colorectal cancer cells through the suppression of SLC7A11 expression via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. This compound affects the malignant growth of Cholangiocarcinoma cells by inhibiting the PI3K-Akt-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Osteosarcoma Growth through a Src Kinase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound acts via p38 MAPK to induce apoptosis and the down-regulation of ERCC1 and lung-resistance protein in cisplatin-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound inhibits endometrial carcinoma growth through the MAPK/ERK/TRIB3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits constitutive STAT3 activation, suppresses proliferation, and induces apoptosis in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Inhibits Epithelial-Mesenchymal Transition in Bladder Cancer Cells via Modulation of STAT3-CCL2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. researchhub.com [researchhub.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. kumc.edu [kumc.edu]

- 26. benchchem.com [benchchem.com]

- 27. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 28. researchgate.net [researchgate.net]

- 29. Wound healing assay | Abcam [abcam.com]

- 30. clyte.tech [clyte.tech]

Tanshinone IIA Signaling Pathways in Neuroinflammation: A Technical Guide

Introduction

Neuroinflammation is a critical underlying mechanism in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] It is characterized by the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes, leading to the release of pro-inflammatory mediators that can cause neuronal damage.[1][3] Tanshinone IIA (Tan-IIA), a lipophilic diterpenoid extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-inflammatory and neuroprotective properties.[2][4][5] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in the context of neuroinflammation, offering valuable insights for researchers, scientists, and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neuroinflammatory effects through a multi-target, multi-pathway mechanism. It primarily acts by inhibiting pro-inflammatory cascades while simultaneously activating protective antioxidant responses. The key pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLRP3 inflammasome pathways, alongside the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In neuroinflammation, stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate Toll-like receptor 4 (TLR4) or the Receptor for Advanced Glycation End Products (RAGE).[1][4] This activation initiates a cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the p65 subunit of NF-κB, allowing it to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7][8]

This compound has been shown to potently inhibit this pathway at multiple levels. It suppresses the expression of upstream molecules including TLR4, MyD88, and TRAF6.[4] Furthermore, it significantly alleviates the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and subsequent gene transcription.[4][9][10]

Attenuation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and JNK, are parallel signaling cascades that are also activated by inflammatory stimuli and play a key role in regulating the production of pro-inflammatory mediators.[4] Upon stimulation with LPS, the phosphorylation of p38 and JNK increases, contributing to the overall neuroinflammatory response.[4] Studies have demonstrated that pretreatment with this compound significantly inhibits the LPS-induced phosphorylation of both p38 and JNK in astrocytes.[4][5] This inhibition contributes to the downstream reduction of pro-inflammatory cytokine production.[4]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[11][12] Its activation is a two-step process. The 'priming' signal, often provided by NF-κB activation, upregulates the expression of NLRP3 and pro-IL-1β.[11][13] The 'activation' signal, triggered by factors such as mitochondrial reactive oxygen species (ROS) or lysosomal damage, promotes the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to caspase-1 activation.[11][14]

This compound inhibits both the priming and activation steps. By suppressing the NF-κB pathway, it downregulates the expression of NLRP3 and pro-IL-1β.[11][13] Additionally, it can reduce cellular damage and ROS production, thereby preventing the assembly and activation of the inflammasome complex.[11][12][14]

Activation of the Nrf2 Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes the cell's own defense mechanisms by activating the Nrf2/Antioxidant Response Element (ARE) pathway.[15][16] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[17] Oxidative stress or activators like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[16][17] In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15][17] This activation helps to resolve oxidative stress, a key driver of neuroinflammation.[12][18]

Quantitative Effects of this compound on Neuroinflammatory Markers

The modulatory effects of this compound on these signaling pathways translate into measurable changes in the expression and secretion of key molecular markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Cell/Animal Model | Stimulus | Tan-IIA Concentration/Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| TNF-α | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant reduction in mRNA and protein levels. | [4] |

| APP/PS1 Mice | Aβ Pathology | 5, 20 mg/kg | Significant reduction in mRNA and protein levels in cortex and hippocampus. | [1] | |

| MCAO Rats | Ischemia-Reperfusion | 25 mg/kg | Significant reduction in release. | [9] | |

| IL-1β | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant reduction in mRNA and protein levels. | [4] |

| MCAO Rats | Ischemia-Reperfusion | 25 mg/kg | Significant reduction in release. | [9] | |

| HK-2 Cells | Uric Acid | Not specified | Inhibition of increased expression. | [12][18] | |

| IL-6 | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant reduction in mRNA and protein levels. | [4] |

| MCAO Rats | Ischemia-Reperfusion | 25 mg/kg | Significant reduction in release. | [9] |

| | APP/PS1 Mice | Aβ Pathology | 5, 20 mg/kg | Significant reduction in mRNA and protein levels. |[1] |

Table 2: Effect of this compound on Signaling Protein Activation

| Protein | Cell Model | Stimulus | Tan-IIA Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| p-IκBα | BV2 Microglia | OGD | 10 µM | Significant downregulation of protein expression. | [9][10] |

| p-p65 | BV2 Microglia | OGD | 10 µM | Significant downregulation of protein expression. | [9][10] |

| p-p38 | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant inhibition of phosphorylation. | [4] |

| p-JNK | U87 Astrocytoma Cells | LPS (1 µg/mL) | 1, 5, 10 µM | Significant inhibition of phosphorylation. |[4] |

Table 3: Effect of this compound on Nrf2 Pathway Activation

| Protein | Animal Model | Condition | Tan-IIA Treatment | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| Nrf2 (Nuclear) | MCAO Rats | Ischemia | 7.2 mg/kg (with Puerarin) | 1.81-fold increase in nuclear expression. | [15] |

| HO-1 | MCAO Rats | Ischemia | 7.2 mg/kg (with Puerarin) | 1.87-fold increase in expression. | [15][16] |

| NQO1 | MCAO Rats | Ischemia | 7.2 mg/kg (with Puerarin) | 1.76-fold increase in expression. | [15][16] |

| Keap1 | MCAO Rats | Ischemia | 7.2 mg/kg (with Puerarin) | Significant decrease in expression (0.39-fold of MCAO group). |[15][16] |

Key Experimental Methodologies

Investigating the effects of this compound requires a suite of established molecular and cellular biology techniques. Below are summarized protocols for key experiments.

In Vitro Model of Neuroinflammation (LPS Stimulation)

This model uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a robust inflammatory response in glial cells.

Protocol Overview:

-

Cell Culture: Plate microglia (e.g., BV2) or astrocytes (e.g., U87) in appropriate culture vessels and grow to ~80% confluency.[4]

-

Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control. Incubate for 30 minutes to 2 hours.[4][5]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group).[4]

-

Incubation: Incubate for the desired time period (e.g., 24 hours for cytokine analysis, or shorter times like 30 minutes for phosphorylation events).[4][7]

-

Harvesting: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells to extract protein (Western Blot) or RNA (RT-qPCR).[4]

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to quantify changes in the levels and phosphorylation status of key signaling proteins.

Protocol Overview:

-

Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For translocation studies, perform cytoplasmic and nuclear fractionation using a specialized kit.[7][19][20]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[19]

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.[7]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[7]

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.[7][21]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).[19]

ELISA for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify secreted proteins like TNF-α and IL-6 in culture supernatants or serum.[22][23]

Protocol Overview (Sandwich ELISA):

-

Coat Plate: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[24][25]

-

Blocking: Wash the plate and block with an appropriate blocking buffer.[25]

-

Add Samples: Add standards of known concentrations and experimental samples (cell culture supernatants) to the wells and incubate.[26]

-

Add Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate.[24]

-

Add Enzyme Conjugate: Wash the plate and add Streptavidin-HRP. Incubate.[24]

-

Add Substrate: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[26]

-

Stop Reaction & Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[26]

-

Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.[24]

Immunofluorescence for Nrf2 Nuclear Translocation

This technique is used to visualize the subcellular localization of proteins. It is ideal for demonstrating the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[27][28]

Protocol Overview:

-

Cell Culture: Grow cells on glass coverslips or in chamber slides.[29]

-

Treatment: Treat cells with this compound as per the experimental design.

-

Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with a detergent like Triton X-100.

-

Blocking: Block with a solution containing serum (e.g., goat serum) to prevent non-specific binding.[28]

-

Primary Antibody: Incubate with a primary antibody against Nrf2 overnight at 4°C.[30]

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green fluorescence).[30]

-

Nuclear Staining: Counterstain the nuclei with DAPI (blue fluorescence).[27][31]

-

Mounting & Imaging: Mount the coverslips onto microscope slides and visualize using a confocal or fluorescence microscope.[28][30]

-

Analysis: Overlay the green (Nrf2) and blue (DAPI) channels. The co-localization of green and blue signals (appearing cyan/turquoise) indicates nuclear translocation of Nrf2.[27]

Assessment of Microglial Activation

Microglial activation involves a distinct change in morphology from a ramified (resting) state to an amoeboid (activated, phagocytic) state.[32][33]

-

Morphological Analysis: This is commonly assessed using immunohistochemistry or immunofluorescence for the marker Iba1 (Ionized calcium-binding adapter molecule 1), which stains the entire microglial cell, including its fine processes.[34][35] Changes from a highly branched to a less ramified, larger cell body morphology are quantified using methods like Sholl analysis.[32]

-

Activation Markers: The expression of markers such as CD68, a lysosomal protein indicative of phagocytic activity, is often increased in activated microglia and can be quantified by immunofluorescence or Western blot.[32][33]

This compound presents a compelling profile as a neuroprotective agent by comprehensively targeting the complex network of signaling pathways that drive neuroinflammation. Its ability to concurrently inhibit multiple pro-inflammatory cascades (NF-κB, MAPK, NLRP3) while promoting the cell's intrinsic antioxidant defenses (Nrf2) underscores its therapeutic potential. The methodologies detailed in this guide provide a framework for researchers to further elucidate the precise mechanisms of this compound and to evaluate its efficacy in various models of neurological disease, paving the way for the development of novel anti-neuroinflammatory therapies.

References

- 1. This compound attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. bioengineer.org [bioengineer.org]

- 4. mmbio.cn [mmbio.cn]

- 5. This compound suppresses lipopolysaccharide-induced neuroinflammatory responses through NF-κB/MAPKs signaling pathways in human U87 astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on signaling pathway of tanshinoneIIA in treatment of nerve injury after ischemic stroke [manu41.magtech.com.cn]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

- 11. This compound attenuates atherosclerosis via inhibiting NLRP3 inflammasome activation | Aging [aging-us.com]

- 12. This compound Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Combination of puerarin and this compound alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination of puerarin and this compound alleviates ischaemic stroke injury in rats via activating the Nrf2/ARE signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective investigation of tanshinone in the cerebral infarction model in the Keap1-Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Regulates NRF2/NLRP3 Signal Pathway to Restrain Oxidative Stress and Inflammation in Uric Acid-Induced HK-2 Fibrotic Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 21. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 22. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]

- 23. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 26. novamedline.com [novamedline.com]

- 27. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 28. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection of NRF2 nuclear translocation by immunofluorescence [bio-protocol.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. How to Identify Activated Microglia | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

- 33. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Frontiers | Microglial morphometric analysis: so many options, so little consistency [frontiersin.org]

The Discovery and Isolation of Tanshinone IIA from Salvia miltiorrhiza: A Technical Guide

An in-depth exploration of the historical discovery, modern isolation techniques, and purification protocols for Tanshinone IIA, a pharmacologically significant compound derived from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Historical Perspective

This compound is a lipophilic diterpene quinone that stands as one of the most pharmacologically active constituents isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge, commonly known as Danshen. The initial isolation and structural identification of this compound can be traced back to 1934 by Japanese scholar Nakao.[1] This seminal work laid the foundation for decades of research into the therapeutic potential of this natural compound. Traditionally used in Chinese medicine for a variety of ailments, modern scientific investigation has revealed the potent anti-inflammatory, antioxidant, anti-cancer, and cardioprotective properties of this compound.[2][3][4] This guide provides a comprehensive overview of the methodologies for its extraction, isolation, and purification, alongside an exploration of the key signaling pathways it modulates.

Extraction of this compound from Salvia miltiorrhiza

The extraction of this compound from the plant matrix is the primary step in its isolation. Various techniques have been developed and optimized to maximize the yield and purity of the crude extract. As this compound is a lipophilic compound, organic solvents are predominantly used.

Conventional Solvent Extraction

Conventional methods such as maceration, decoction, and Soxhlet extraction have been historically employed. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.

Modern Extraction Techniques

More advanced and efficient methods have been developed to overcome the limitations of conventional techniques. These include:

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes the cavitation effect of ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

-

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of compounds at low temperatures, preserving their integrity.

-

Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures to enhance extraction efficiency.

Table 1: Comparison of Different Extraction Methods for this compound

| Extraction Method | Solvent | Solid-to-Solvent Ratio (g/mL) | Temperature (°C) | Duration | Yield of this compound (%) | Reference |

| Sonication | Methanol:Water (80:20) | - | - | - | Slightly higher than decoction | [1] |

| Decoction | Methanol:Water (80:20) | - | - | - | - | [1] |

| Microwave-Assisted Extraction (MAE) | 95% Ethanol (B145695) | 1:10 | - | 2 min | 0.29 | [5] |

| Stirred Batch Extraction | 85% Ethanol | 1:20 | 60 | 30 min | - | [1] |

| Supercritical CO2 Extraction (with 10% Methanol) | Supercritical CO2 with Methanol | - | 60 | - | 0.038 (w/w) | [5] |

Isolation and Purification of this compound

Following extraction, the crude extract contains a mixture of various compounds. Therefore, further isolation and purification steps are necessary to obtain this compound of high purity.

Column Chromatography

Column chromatography is a widely used technique for the separation of individual components from a mixture. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., petroleum ether or hexane).

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with petroleum ether and gradually introducing ethyl acetate.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated under reduced pressure to yield the purified compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus minimizing irreversible adsorption of the sample. It has been successfully applied for the separation and purification of tanshinones.

Recrystallization

Recrystallization is a final purification step to obtain highly pure crystalline this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: A suitable solvent is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective.

-

Dissolution: The purified this compound from the previous step is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Crystal Collection: The crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.

Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of this compound.

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Methanol:Water (80:20) with 0.5% acetic acid | [1] |

| Flow Rate | 0.5 mL/min | [1] |

| Detection Wavelength | 254 nm | [1] |

| Linearity Range | 0.1-500.0 µg/mL | [1] |

| Recovery | >92% | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Studies have shown that this compound can inhibit the PI3K/Akt pathway in cancer cells, leading to the induction of apoptosis.[6] Conversely, in other contexts such as neuroprotection, this compound can activate this pathway to promote cell survival.[7][8]

Caption: PI3K/Akt signaling pathway modulation by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network involved in cell proliferation, differentiation, inflammation, and apoptosis. This compound has been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, to exert its anti-inflammatory and anti-cancer effects.[5]

Caption: MAPK signaling pathway and the influence of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and mediators.[5][9]

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cardiovascular actions and therapeutic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Activation of CNR1/PI3K/AKT Pathway by this compound Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]

- 8. Activation of CNR1/PI3K/AKT Pathway by this compound Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilic Properties and Chemical Structure of Tanshinone IIA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA (Tan-IIA) is a major lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine.[1][2][3][4] Its significant pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects, have garnered considerable interest in the scientific and drug development communities.[1][4][5] A thorough understanding of its chemical structure and lipophilic properties is paramount for optimizing its therapeutic efficacy, developing novel drug delivery systems, and predicting its pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with key signaling pathways, underscoring the pivotal role of its lipophilicity.

Chemical Structure

This compound is a diterpene quinone with a phenanthrenequinone (B147406) skeleton.[6] Its rigid, largely planar structure contributes to its poor aqueous solubility and high lipophilicity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₃ | [7][8] |

| Molecular Weight | 294.35 g/mol | [8] |

| CAS Number | 568-72-9 | [8] |

| Appearance | Reddish-brown crystalline solid | [8] |

| Melting Point | 205-207 °C | [8] |

| Boiling Point | 480.7 °C at 760 mmHg | [8] |

| Density | 1.209 g/cm³ | [8] |

Lipophilic Properties

The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is well-characterized as a highly lipophilic molecule, which presents challenges for its oral bioavailability due to poor water solubility and significant first-pass metabolism.[9]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. A higher LogP value indicates greater lipophilicity.

Table 2: Partition Coefficient of this compound

| Parameter | Value | Method | Reference |

| LogP | 4.24790 | Calculated | [8] |

Solubility

This compound's solubility is markedly higher in organic solvents compared to aqueous media. This property is fundamental to its extraction from natural sources and its formulation into delivery systems.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Poorly soluble/Insoluble | [2][7] |

| Dimethyl Sulfoxide (DMSO) | Readily soluble (e.g., 3-5 mg/mL) | [7][10] |

| Ethanol | Readily soluble | [7] |

| Acetone | Readily soluble | [7] |

| Ether | Readily soluble | [7] |

| Benzene | Readily soluble | [7] |

| pH 6.8 Buffer | Enhanced with solid dispersion formulations | [11][12] |

Membrane Permeability

The ability of this compound to permeate cell membranes is a direct consequence of its lipophilicity. This is often assessed using in vitro models such as the Caco-2 cell monolayer assay, which simulates the human intestinal epithelium.

Table 4: Caco-2 Permeability of this compound

| Direction | Apparent Permeability (Papp) (cm/s) | Experimental Conditions | Reference |

| Apical to Basolateral (A→B) | 6.53 x 10⁻⁷ | Not specified | [13] |

| Basolateral to Apical (B→A) | Not significantly different from A→B | Not specified | [13] |

The similar permeability in both directions suggests that this compound's transport across Caco-2 monolayers is likely dominated by passive diffusion and is not significantly influenced by efflux transporters like P-glycoprotein.[13]

Experimental Protocols

Determination of LogP by HPLC

This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value.

1. Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- C18 reverse-phase column

- Methanol (B129727) (HPLC grade)

- Water (HPLC grade)

- A series of standard compounds with known LogP values

- This compound

2. Procedure:

- Prepare a mobile phase of methanol and water in a suitable ratio (e.g., 80:20 v/v).

- Dissolve the standard compounds and this compound in the mobile phase.

- Inject each standard solution into the HPLC system and record the retention time (t_R).

- Inject the this compound solution and record its retention time.

- Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time.

- Plot a calibration curve of log(k') versus the known LogP values of the standards.

- Determine the LogP of this compound by interpolating its log(k') value on the calibration curve.

Solubility Determination by Shake-Flask Method

1. Materials:

- Selected solvent (e.g., water, ethanol, DMSO)

- This compound

- Shaking incubator

- Centrifuge

- HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

- Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

- Place the vial in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

- After incubation, centrifuge the suspension to pellet the undissolved solid.

- Carefully collect the supernatant and dilute it with a suitable solvent.

- Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (HPLC or UV-Vis).

- The determined concentration represents the solubility of this compound in that solvent.

Caco-2 Permeability Assay

1. Materials:

- Caco-2 cells

- Cell culture medium and supplements

- Transwell® inserts (e.g., 24-well format)

- Hanks' Balanced Salt Solution (HBSS)

- This compound

- LC-MS/MS for quantification

2. Procedure:

- Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

- Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

- Wash the cell monolayers with pre-warmed HBSS.

- For apical to basolateral (A→B) permeability, add a solution of this compound in HBSS to the apical (upper) chamber.

- At specified time intervals, collect samples from the basolateral (lower) chamber.

- For basolateral to apical (B→A) permeability, add the this compound solution to the basolateral chamber and collect samples from the apical chamber.

- Quantify the concentration of this compound in the collected samples using LC-MS/MS.

- Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Role of Lipophilicity in Biological Activity and Signaling Pathways

The lipophilic nature of this compound is crucial for its ability to cross cell membranes and interact with intracellular targets. This property facilitates its entry into cells, where it can modulate various signaling pathways implicated in its pharmacological effects.

Experimental Workflow for Investigating Cellular Uptake and Pathway Modulation

Caption: Workflow for studying this compound's cellular effects.

This compound Interaction with Cell Membrane and PI3K/Akt Pathway

Due to its lipophilicity, this compound can readily partition into the lipid bilayer of the cell membrane. This interaction can alter membrane fluidity and the function of membrane-associated proteins, including receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/Akt pathway.

Caption: this compound's influence on the PI3K/Akt pathway.

This compound and the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are often attributed to its inhibition of the NF-κB pathway. Its ability to permeate into the cytoplasm allows it to interfere with key steps in this pro-inflammatory signaling cascade.

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This compound's distinct chemical structure underpins its pronounced lipophilicity, a double-edged sword that facilitates membrane permeability and intracellular access but also contributes to poor aqueous solubility and limited oral bioavailability. A comprehensive characterization of its lipophilic properties, through standardized experimental protocols, is essential for the rational design of effective drug delivery systems that can harness its full therapeutic potential. The ability of this compound to modulate key signaling pathways like PI3K/Akt and NF-κB is intrinsically linked to its capacity to traverse cellular membranes, making its lipophilicity a central aspect of its mechanism of action. This guide provides a foundational resource for researchers and drug development professionals working to translate the promising pharmacological activities of this compound into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Tanshinone I, this compound, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and physicochemical characterizations of this compound solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. graphviz.org [graphviz.org]

- 7. Pharmacological Activity and Mechanism of this compound in Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. medium.com [medium.com]

- 10. peerj.com [peerj.com]

- 11. mdpi.com [mdpi.com]

- 12. Enhancement of solubility and dissolution rate of cryptotanshinone, tanshinone I and this compound extracted from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

A Comprehensive Review of the Bioactivities of Tanshinone IIA: A Technical Guide for Researchers

Abstract

Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), is a cornerstone of traditional Chinese medicine with a wide array of documented pharmacological effects.[1][2] This technical guide provides a comprehensive literature review of the multifaceted bioactivities of Tan IIA, with a focus on its anticancer, cardiovascular-protective, anti-inflammatory, and neuroprotective properties. We delve into the molecular mechanisms, summarizing the modulation of key signaling pathways, and present quantitative data from numerous studies in structured tables for comparative analysis. Furthermore, this document includes detailed experimental protocols for key assays and visualizes complex biological processes through Graphviz diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics and Bioavailability

The clinical application of this compound is significantly influenced by its pharmacokinetic profile. It is characterized by high lipophilicity and poor water solubility, which leads to challenges in its oral administration.[3][4]

-

Absorption and Bioavailability: Systemic oral bioavailability of Tan IIA is notably low, reported to be between 2.0% and 3.5% in rats.[3][5][6] This is primarily attributed to poor aqueous solubility, limited membrane permeability, and a significant first-pass metabolism in the liver.[3][7]

-

Distribution: After administration, Tan IIA preferentially distributes into the reticuloendothelial system, with the highest concentrations found in the liver and lungs.[6][7] It exhibits a high plasma protein binding rate of approximately 99.2%, with lipoproteins playing a major role (77.5%).[6][7]

-

Metabolism and Elimination: The plasma profile after intravenous dosing follows a triexponential pattern, indicating rapid distribution, slower redistribution, and a terminal elimination phase.[5][7] The half-life (t1/2) in rodents is relatively short, around 50-57 minutes.[3]

-

Formulation Strategies: To overcome the low bioavailability, various formulation strategies are being explored, such as solid dispersions and lipid nanocapsules (LNCs).[3][4] One study showed that LNCs increased the relative bioavailability by approximately 3.6-fold compared to a suspension form.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route | Dose | Value | Source |

| Absolute Bioavailability | Oral | 7-63 mg/kg | 2.0% - 3.5% | [5][6] |

| t1/2 α (distribution) | IV | 7 mg/kg | 0.024 h | [5][6] |

| t1/2 β (redistribution) | IV | 7 mg/kg | 0.34 h | [5][6] |

| t1/2 γ (elimination) | IV | 7 mg/kg | 7.5 h | [5][6] |

| Cmax (Solid Dispersion) | Oral | - | 375.24 ± 79.93 ng/mL | [3] |

| Cmax (Free Drug) | Oral | - | 109.2 ± 59.58 ng/mL | [3] |

| Plasma Protein Binding | IV | - | 99.2% | [6][7] |

Anticancer Bioactivities

This compound demonstrates a broad spectrum of antitumor activities across various cancer types, including leukemia, lung, liver, gastric, breast, and prostate cancers.[2][8] Its mechanisms are multifaceted, primarily involving the induction of apoptosis and autophagy, and the inhibition of cell proliferation, migration, and invasion.[2][9]

Key Signaling Pathways in Anticancer Activity

Tan IIA modulates several critical signaling pathways to exert its anticancer effects. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathways are central to its mechanism.[10][11]

-

PI3K/Akt/mTOR Pathway: Tan IIA is widely reported to inhibit the PI3K/Akt/mTOR signaling cascade.[2][12] This inhibition suppresses cell survival signals, leading to the induction of apoptosis and autophagy in cancer cells.[2][13] For instance, in prostate cancer cells, Tan IIA inhibits PI3K/Akt, which promotes the release of cytochrome c from mitochondria and induces apoptosis.[12] In small cell lung cancer, its inhibitory effect on this pathway reduces cell proliferation and migration.[13]

-

MAPK Pathways: Tan IIA can block the Ras/Raf/MEK/ERK pathway, a key component of the MAPK cascade, to induce apoptosis in gastric cancer cells.[2]

-

STAT3 Pathway: In glioma cells, Tan IIA has been shown to inhibit the STAT3 pathway, leading to the downregulation of its target genes like Bcl-xL and cyclin D1, which results in apoptosis and inhibited tumor growth.[2]

Quantitative Anticancer Data

The efficacy of Tan IIA varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Source |

| AGS | Gastric Cancer | ~10-20 | 48 | [2] |

| SNU-638 | Gastric Cancer | ~15 | 72 | [11] |

| MKN1 | Gastric Cancer | ~20 | 72 | [11] |

| A549 | Lung Cancer | ~25 | 48 | [11] |

| PC9 | Lung Cancer | ~20 | 48 | [11] |

| LNCaP | Prostate Cancer | ~50 | 48 | [12] |

| A2780 | Ovarian Cancer | ~30 | 48 | [11] |

| U937 | Leukemia | ~5-10 | 48 | [2] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the general steps for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% and consistent across all wells, including the control. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tan IIA.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability). Plot the viability percentage against the Tan IIA concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cardiovascular-Protective Effects

This compound is widely used clinically, particularly in Asia, for the treatment of cardiovascular diseases.[1][14] Its cardioprotective effects are attributed to its ability to improve endothelial function, reduce myocardial ischemia-reperfusion injury (MIRI), inhibit vascular smooth muscle cell (VSMC) proliferation, and attenuate atherosclerosis.[14][15][16]

Key Signaling Pathways in Cardiovascular Protection

Tan IIA's cardioprotective mechanisms involve anti-inflammatory, antioxidant, and anti-apoptotic actions, mediated through several signaling pathways.

-

Anti-inflammatory Pathways: Tan IIA inhibits the inflammatory response in cardiovascular diseases by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[14][15][17] This reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and adhesion molecules (VCAM-1, ICAM-1), which are crucial in the development of atherosclerosis.[15][18] In vascular smooth muscle cells, Tan IIA was found to inhibit LPS-induced inflammation via the TLR4/TAK1/NF-κB axis.[19]

-

Antioxidant Pathways: It enhances the cellular antioxidant defense system. One key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant enzymes.[3] In human umbilical vein endothelial cells (HUVECs), Tan IIA protects against oxidative stress by increasing glutathione (B108866) peroxidase (GSH-Px) activity.[14]

-

Anti-apoptotic Pathways: Tan IIA protects cardiomyocytes from apoptosis, particularly during ischemia-reperfusion injury. It has been shown to inhibit the mitochondrial apoptotic pathway by modulating the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax).[20][21] Activation of the PI3K/Akt survival pathway also contributes to its anti-apoptotic and pro-angiogenic effects.[10][16]

Quantitative Cardiovascular Data

Studies in animal models of myocardial infarction and ischemia-reperfusion injury provide quantitative evidence of Tan IIA's efficacy.

Table 3: Effects of this compound in Animal Models of Cardiovascular Disease

| Model | Species | Treatment | Key Finding | % Change | Source |

| Myocardial I/R Injury | Rat | 20 mg/kg Tan IIA | Reduction in Infarct Size | ↓ 53.1% | [16] |

| Myocardial I/R Injury | Rat | 15 mg/kg Tan IIA | Decrease in serum CK-MB | ↓ ~45% | [22] |

| Myocardial I/R Injury | Rat | 15 mg/kg Tan IIA | Decrease in serum LDH | ↓ ~40% | [22] |

| Myocardial I/R Injury | Rat | 10-40 mg/kg Tan IIA | Increase in SOD activity | Significant ↑ | [23] |

| Myocardial I/R Injury | Rat | 10-40 mg/kg Tan IIA | Decrease in MDA levels | Significant ↓ | [23] |

| Atherosclerosis | Rabbit (high-fat) | 10 mg/kg Tan IIA | Reduction in aortic plaque area | Significant ↓ | [15] |

Experimental Protocol: TTC Staining for Infarct Size

This protocol describes the 2,3,5-triphenyltetrazolium chloride (TTC) staining method to measure the myocardial infarct size in a rodent model of MIRI.

-

Heart Excision: Following the reperfusion period, euthanize the animal and rapidly excise the heart. Wash the heart with ice-cold saline to remove blood.

-

Sample Preparation: Freeze the heart at -20°C for 30 minutes to facilitate slicing. Cut the ventricles into uniform transverse slices, typically 2 mm thick, from the apex to the base.

-

TTC Incubation: Prepare a 1% TTC solution in phosphate (B84403) buffer (pH 7.4). Immerse the heart slices in the TTC solution and incubate at 37°C for 15-20 minutes in the dark. Viable myocardium, rich in dehydrogenase enzymes, will stain brick red, while the infarcted tissue, lacking these enzymes, will remain pale white.

-

Fixation: After staining, fix the slices in a 10% formalin solution for at least 24 hours to enhance the color contrast and preserve the tissue.

-

Imaging: Place the slices between two glass plates and acquire high-resolution digital images of both sides of each slice.

-

Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the areas. For each slice, measure the total area of the left ventricle (LV) and the area of the infarcted tissue (pale area).

-

Calculation: Calculate the infarct size as a percentage of the total LV area. Sum the infarct areas and LV areas from all slices for each heart and express the result as: Infarct Size (%) = (Total Infarct Area / Total LV Area) x 100.

Neuroprotective Effects

A growing body of evidence highlights the neuroprotective potential of this compound in various models of neurological disorders, including cerebral ischemia, Alzheimer's disease (AD), and Parkinson's disease (PD).[24][25] Its therapeutic effects are linked to its anti-inflammatory, antioxidant, and anti-apoptotic properties within the central nervous system.[26]

Key Signaling Pathways in Neuroprotection

Tan IIA can cross the blood-brain barrier and engages multiple signaling pathways to protect neural tissues.[26]

-

Antioxidant and Anti-inflammatory Pathways: In cerebral ischemia, Tan IIA protects the brain by suppressing oxidative stress and inflammation.[27] It achieves this by inhibiting NADPH oxidase and inducible nitric oxide synthase (iNOS), key sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[27][28] It also activates the Nrf2 antioxidant response element (ARE) pathway, boosting the expression of endogenous antioxidant enzymes.[29] Furthermore, it attenuates neuroinflammation by inhibiting the NF-κB pathway, which reduces the production of pro-inflammatory cytokines.[27][30]

-

Alzheimer's Disease (AD): In AD models, Tan IIA has been shown to improve cognitive deficits and reduce neuropathological damage.[31][32] It can inhibit the expression of iNOS, MMP-2, and NF-κB, which are implicated in AD pathogenesis.[32] It also attenuates amyloid-beta (Aβ)-induced neurotoxicity by downregulating COX-2 and prostaglandin (B15479496) E2 (PGE2) synthesis.[33][34] Some studies suggest it acts on the NEAT1/miR-291a-3p/Rab22a axis to reduce oxidative stress and neuroinflammation.[35]

-

Parkinson's Disease (PD): In MPTP-induced models of PD, Tan IIA protects dopaminergic neurons from degeneration.[28][36] This protection is associated with the suppression of microglial activation and the reduced expression of NADPH oxidase and iNOS.[28] It also upregulates the expression of protective factors like DJ-1 and activates the Nrf2/HO-1 pathway to combat oxidative stress.[36]

Quantitative Neuroprotective Data

Animal studies provide quantitative measures of Tan IIA's neuroprotective benefits.

Table 4: Effects of this compound in Animal Models of Neurological Disease

| Model | Species | Treatment | Key Finding | Result | Source |

| Permanent Focal Cerebral Ischemia | Mouse | 5-20 mg/kg Tan IIA | Reduction in Infarct Volume | Significant ↓ | [27] |

| Permanent Focal Cerebral Ischemia | Mouse | 5-20 mg/kg Tan IIA | Improvement in Neurological Score | Significant ↑ | [27] |

| Alzheimer's Disease (Aβ injection) | Rat | 20 mg/kg Tan IIA | Reduction in Morris Water Maze Escape Latency | Significant ↓ | [32] |

| Alzheimer's Disease (APP/PS1) | Mouse | - | Reduction in Aβ plaques | SMD = -3.46 | [31] |

| Parkinson's Disease (MPTP) | Mouse | 12.5-50 mg/kg Tan IIA | Increase in Striatal Dopamine Content | Significant ↑ | [28] |

| Parkinson's Disease (MPTP) | Mouse | 12.5-50 mg/kg Tan IIA | Protection of TH-positive neurons | Significant ↑ | [36] |

Experimental Protocol: Morris Water Maze for Cognitive Function

The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory in rodents, often used in AD models.

-

Apparatus: A large circular pool (e.g., 120-150 cm in diameter) is filled with water made opaque with non-toxic tempura paint or milk powder. The water is maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is hidden 1-2 cm below the water surface in one quadrant. Visual cues are placed around the pool for spatial navigation.

-

Acclimation: Handle the animals for several days before the test begins. On the day before training, allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate.

-

Spatial Acquisition Training (e.g., 5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.

-

Allow the animal to search for the hidden platform for a maximum of 60 or 90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-20 seconds. If it fails to find it within the time limit, guide it to the platform and let it stay for the same duration.

-

Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.

-

-

Probe Trial (e.g., Day 6):

-

Remove the escape platform from the pool.

-

Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the exact former location of the platform.

-

-

Data Analysis: Compare the escape latencies during the training phase and the time spent in the target quadrant during the probe trial between the different experimental groups (e.g., Control, AD Model, AD Model + Tan IIA). A shorter escape latency and more time in the target quadrant indicate better spatial learning and memory.

Conclusion and Future Perspectives

This compound is a pleiotropic natural compound with well-documented efficacy against a range of diseases, most notably cancer, cardiovascular disorders, and neurodegenerative conditions.[2][18] Its therapeutic potential stems from its ability to modulate a complex network of signaling pathways, primarily by inhibiting pro-inflammatory and pro-proliferative cascades like NF-κB and PI3K/Akt, while promoting cytoprotective antioxidant responses via Nrf2.

Despite promising preclinical data, the clinical utility of this compound is hampered by its poor oral bioavailability.[3][4] Future research must focus on developing advanced drug delivery systems to enhance its pharmacokinetic profile. Furthermore, while many signaling pathways have been identified, the precise molecular interactions and the potential for off-target effects require deeper investigation. Large-scale, well-controlled clinical trials are essential to validate the preclinical findings and establish standardized therapeutic regimens for its use in human diseases. The continued exploration of this potent phytochemical holds significant promise for the development of novel therapies.

References

- 1. Frontiers | this compound: A Review of its Anticancer Effects [frontiersin.org]

- 2. This compound: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enhanced oral bioavailability of this compound using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Pharmacokinetics, absorption and tissue distribution of this compound solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Review of its Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Signaling pathways behind the biological effects of this compound for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Harnessing the therapeutic value of this compound: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Immunomodulatory Mechanism of this compound for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | this compound inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]

- 18. dovepress.com [dovepress.com]

- 19. This compound inhibits lipopolysaccharide‑induced inflammatory responses through the TLR4/TAK1/NF‑κB signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]